
2-Aminothiazole
Overview
Description
Aminothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its five-membered ring structure. It is a versatile scaffold in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Aminothiazole can be synthesized through various methods. One common synthetic route involves the condensation of α-haloketones with thiourea. This reaction typically occurs under mild conditions and yields aminothiazole derivatives . Industrial production methods often employ polymer-supported approaches to enhance yield and simplify the isolation process .
Chemical Reactions Analysis
Aminothiazole undergoes several types of chemical reactions:
Oxidation: Aminothiazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert aminothiazole into thiazolidines.
Substitution: Nucleophilic substitution reactions are common, especially at the C2 position due to its electron-deficient nature. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Medicinal Chemistry and Drug Development
2-Aminothiazole derivatives have emerged as promising candidates in drug discovery due to their broad pharmacological spectrum. These compounds exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, making them candidates for antiviral drug development.
- Antimicrobial Properties : this compound and its derivatives have demonstrated significant activity against bacteria and fungi, contributing to the search for new antibiotics .
- Anticancer Activity : Numerous studies report that this compound derivatives possess potent anticancer properties. They exhibit selective nanomolar inhibitory activity against various human cancer cell lines, including breast, lung, and colon cancers. For instance, specific analogs have been identified as effective inhibitors of multiple enzyme targets involved in cancer progression, such as EGFR and Akt .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Specific Findings |
---|---|
Antiviral | Effective against various viral strains |
Antimicrobial | Active against multiple bacterial and fungal species |
Anticancer | Selective inhibition of cancer cell lines |
Antidiabetic | Potential in managing diabetes |
Anti-inflammatory | Reduces inflammation markers |
Case Studies in Antitubercular Research
Research has indicated that this compound derivatives can serve as effective anti-tubercular agents. A notable study synthesized a series of compounds based on the this compound-4-carboxylate scaffold, which showed remarkable activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentrations (MIC) significantly lower than traditional treatments .
Case Study Example
- Compound : Methyl 2-amino-5-benzylthiazole-4-carboxylate
- MIC : 0.06 µg/ml (0.24 µM), outperforming classic antibiotics like thiolactomycin and isoniazid .
Neurological Applications
Recent research highlights the potential of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's disease. These compounds act as acetylcholinesterase inhibitors, which may help mitigate symptoms by preventing the breakdown of acetylcholine—a neurotransmitter crucial for memory and learning .
Antimalarial Research
A case study involving a this compound derivative demonstrated its potential in antimalarial applications. The compound underwent chemical decomposition during biological screening, leading to the discovery of more stable derivatives that retained activity against Plasmodium falciparum, the causative agent of malaria .
Key Findings
- The instability of the original compound necessitated further research into its degradation products, which exhibited promising biological activities.
Conclusion and Future Directions
The applications of this compound span a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Its ability to act on various biological targets makes it a valuable scaffold for drug development.
Ongoing research is essential to explore the full potential of this compound, particularly in optimizing its pharmacokinetic properties and reducing toxicity while enhancing efficacy across different therapeutic applications.
Mechanism of Action
The mechanism of action of aminothiazole varies depending on its application. In anticancer therapy, aminothiazole derivatives often act as kinase inhibitors, targeting enzymes like EGFR and VEGFR . These compounds can also intercalate with DNA, disrupting cellular processes and inducing apoptosis . In antimicrobial applications, aminothiazole disrupts bacterial cell wall synthesis and inhibits essential enzymes .
Comparison with Similar Compounds
Aminothiazole is unique due to its broad range of biological activities and its ability to serve as a versatile scaffold for drug development. Similar compounds include:
Thiazole: A parent compound with similar biological activities but lacking the amino group.
Benzothiazole: Contains a fused benzene ring, offering different pharmacological properties.
Imidazole: Another nitrogen-containing heterocycle with diverse biological activities.
Aminothiazole stands out due to its specific interactions with molecular targets and its effectiveness in various therapeutic applications .
Biological Activity
2-Aminothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, anti-inflammatory, and other therapeutic effects.
Overview of Biological Activities
2-Aminothiazoles have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development. The key activities include:
- Antibacterial Activity : Effective against pathogens like Mycobacterium tuberculosis.
- Antifungal Activity : Show promising results against various fungal strains.
- Anticancer Activity : Demonstrated cytotoxic effects on several cancer cell lines.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes.
- Antioxidant Properties : Scavenging of free radicals.
Structure-Activity Relationship (SAR)
The biological activity of 2-aminothiazoles is closely linked to their chemical structure. Variations in substituents can significantly influence their potency and selectivity.
Table 1: Structure-Activity Relationship of 2-Aminothiazoles
Compound | Substituent at C-2 | Substituent at C-4 | MIC (μM) | Activity Type |
---|---|---|---|---|
1 | -Phenyl | -Pyridyl | 0.70 | Antitubercular |
2 | -Methyl | -Fluorophenyl | 0.84 | Anti-inflammatory |
3 | -Methoxy | -Naphthyl | 0.41 | Anticancer |
4 | -Cyclohexyl | -Unsubstituted | >5 | Low activity |
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that a series of this compound derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. Notably, compound 20 , featuring a 2-pyridyl moiety at the C-4 position, showed an MIC of 4.5 μM, highlighting the importance of specific structural features for activity .
- Anti-inflammatory Effects : Research indicated that certain derivatives could significantly reduce prostaglandin E2 (PGE2) levels, with reductions ranging from 42% to 98% depending on the substituents. Compounds with bulky lipophilic groups showed the highest levels of PGE2 reduction while maintaining moderate COX-2 inhibition .
- Cytotoxicity Against Cancer Cells : A compound from the aminothiazole series was tested in mouse xenograft models and showed promising results in reducing tumor growth in various cancer cell lines, including human colonic adenocarcinoma and lung adenocarcinoma .
The mechanisms underlying the biological activities of 2-aminothiazoles are varied:
- Bactericidal Action : The compounds appear to target bacterial cell wall synthesis without involving iron chelation mechanisms.
- Cytotoxic Mechanisms : In cancer cells, these compounds may induce apoptosis or inhibit cell proliferation through various pathways.
- Anti-inflammatory Pathways : The inhibition of COX enzymes leads to reduced inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2-aminothiazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The Hantzsch reaction remains the most widely used method, employing α-haloketones and thioureas under reflux in ethanol or THF . Yield optimization depends on solvent polarity, temperature, and substituent electronic effects. For example, electron-withdrawing groups on the α-haloketone enhance cyclization efficiency by stabilizing intermediates . Alternative methods include rhodium-catalyzed carbenoid insertion/annulation, which avoids stoichiometric bases and improves sustainability .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., H NMR for aromatic protons and C NMR for carbonyl groups). Infrared (IR) spectroscopy identifies NH stretching (~3400 cm) and C=S vibrations (~1250 cm). X-ray crystallography (e.g., PXRD) resolves crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 2-amino-5-bromothiazole-4-carboxylate . Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC/MBC) against Gram-positive/negative strains . Anticancer screening employs MTT assays on cell lines (e.g., HeLa, HT-29) to measure IC values . Enzyme inhibition studies (e.g., COX-2 or GSTO1-1) use fluorescence-based kinetic assays to quantify inhibition constants (K) .
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, compound solubility). Meta-analysis of structure-activity relationships (SAR) using datasets from multiple studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) can identify trends. For example, para-substituted aryl groups enhance antifungal activity but reduce solubility, leading to false negatives in aqueous assays . Cross-validate results with orthogonal assays (e.g., in vivo murine models vs. in vitro enzyme inhibition) .
Q. What strategies optimize regioselectivity in the synthesis of polysubstituted 2-aminothiazoles?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Computational tools (DFT calculations) predict favorable transition states for cyclization . For example, bulky substituents at the α-position of ketones favor 5-membered ring formation. Microwave-assisted synthesis reduces side reactions by accelerating kinetics, as shown in rhodium-catalyzed methods .
Q. How do solvent effects and substituents influence the spectroscopic properties of this compound-based dyes?
- Methodological Answer : Solvatochromism studies (UV/Vis) reveal bathochromic shifts in polar solvents due to increased dipole-dipole interactions. For acidochromic dyes, protonation at the thiazole nitrogen alters absorption maxima (λ), with Hammett plots correlating substituent σ values to spectral changes . TD-DFT simulations model excited-state behavior, aiding in dye design for synthetic fibers .
Q. What computational approaches are effective in designing this compound derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses to target proteins (e.g., Mycobacterium tuberculosis GyrB ). QSAR models using descriptors like logP and polar surface area predict blood-brain barrier permeability. ADMET prediction tools (SwissADME) optimize solubility and reduce hepatotoxicity risks .
Properties
IUPAC Name |
1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIPHJJURHTUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Record name | 2-AMINOTHIAZOLE | |
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Record name | aminothiazole | |
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Related CAS |
146614-45-1, Array | |
Record name | Poly(2-aminothiazole) | |
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Record name | Aminothiazole [INN] | |
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DSSTOX Substance ID |
DTXSID5024508 | |
Record name | 2-Aminothiazole | |
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Molecular Weight |
100.14 g/mol | |
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Physical Description |
2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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CAS No. |
96-50-4 | |
Record name | 2-AMINOTHIAZOLE | |
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Record name | 2-Aminothiazole | |
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Record name | Aminothiazole [INN] | |
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Record name | aminothiazole | |
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Record name | aminothiazole | |
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Record name | 2-Thiazolamine | |
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Record name | 2-Aminothiazole | |
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Record name | Aminothiazole | |
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Record name | AMINOTHIAZOLE | |
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Melting Point |
194 °F (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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